Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate typically involves multiple steps. One common method starts with the bromination of quinoline-3-carboxylate, followed by the introduction of the amino group and the hydroxypentyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinoline ketone, while substitution of the bromine atom may result in various quinoline derivatives.
Scientific Research Applications
Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate
- Ethyl 6-fluoro-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate
- Ethyl 6-iodo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 6-bromo-4-(5-hydroxypentylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-2-23-17(22)14-11-20-15-7-6-12(18)10-13(15)16(14)19-8-4-3-5-9-21/h6-7,10-11,21H,2-5,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFOOZFWZLTZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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